molecular formula C9H19ClS B14293957 2-Chloro-1-(methylsulfanyl)octane CAS No. 112762-75-1

2-Chloro-1-(methylsulfanyl)octane

Cat. No.: B14293957
CAS No.: 112762-75-1
M. Wt: 194.77 g/mol
InChI Key: OCBHULKSYCTTFK-UHFFFAOYSA-N
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Description

2-Chloro-1-(methylsulfanyl)octane: is an organic compound that belongs to the class of haloalkanes It consists of an octane backbone with a chlorine atom attached to the second carbon and a methylsulfanyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(methylsulfanyl)octane can be achieved through several methods. One common approach involves the radical halogenation of 1-(methylsulfanyl)octane. This process typically uses chlorine gas under ultraviolet light to substitute a hydrogen atom with a chlorine atom at the second carbon position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors where 1-(methylsulfanyl)octane is exposed to chlorine gas under controlled conditions. The reaction is monitored to ensure the selective chlorination at the desired position.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(methylsulfanyl)octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, ethanol as solvent.

    Elimination Reactions: Sodium ethoxide, ethanol as solvent.

    Oxidation: Hydrogen peroxide, acetic acid as solvent.

Major Products:

    Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-hydroxy-1-(methylsulfanyl)octane with sodium hydroxide.

    Elimination: Formation of 1-(methylsulfanyl)octene.

    Oxidation: Formation of 2-chloro-1-(methylsulfinyl)octane or 2-chloro-1-(methylsulfonyl)octane.

Scientific Research Applications

2-Chloro-1-(methylsulfanyl)octane has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(methylsulfanyl)octane involves its reactivity due to the presence of the chlorine atom and the methylsulfanyl group. The chlorine atom can act as a leaving group in substitution and elimination reactions, while the methylsulfanyl group can undergo oxidation. These reactions are facilitated by the molecular structure, which allows for the formation of reactive intermediates.

Comparison with Similar Compounds

    2-Chlorooctane: Lacks the methylsulfanyl group, making it less reactive in oxidation reactions.

    1-Chloro-2-(methylsulfanyl)octane: The position of the chlorine and methylsulfanyl groups is reversed, leading to different reactivity patterns.

    2-Bromo-1-(methylsulfanyl)octane: Similar structure but with a bromine atom instead of chlorine, which affects its reactivity in substitution reactions.

Uniqueness: 2-Chloro-1-(methylsulfanyl)octane is unique due to the combination of the chlorine atom and the methylsulfanyl group at specific positions on the octane backbone. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

CAS No.

112762-75-1

Molecular Formula

C9H19ClS

Molecular Weight

194.77 g/mol

IUPAC Name

2-chloro-1-methylsulfanyloctane

InChI

InChI=1S/C9H19ClS/c1-3-4-5-6-7-9(10)8-11-2/h9H,3-8H2,1-2H3

InChI Key

OCBHULKSYCTTFK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CSC)Cl

Origin of Product

United States

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